Conformational Rigidity vs. Saturated Analog
The defining structural feature of [1,1'-Bi(cyclopentylidene)]-2-amine is its exocyclic C=C double bond connecting the two cyclopentane rings. This creates a rigid, planar-conjugated enamine system. In contrast, its closest saturated analog, [1,1'-bicyclopentyl]-2-amine (CAS 61423-31-2), possesses a freely rotating single bond between the rings, resulting in a conformationally flexible scaffold [1]. This difference is quantifiable by the number of rotatable bonds: the target compound has 1 rotatable bond (excluding the amine), while the saturated analog has 2, leading to a significant difference in molecular shape and preorganization energy .
| Evidence Dimension | Rotatable bond count (excluding amine group) |
|---|---|
| Target Compound Data | 1 rotatable bond (C1-C1' exocyclic double bond is non-rotatable) |
| Comparator Or Baseline | [1,1'-Bicyclopentyl]-2-amine (CAS 61423-31-2): 2 rotatable bonds |
| Quantified Difference | Target compound has 1 fewer rotatable bond, indicating higher conformational rigidity |
| Conditions | Structural analysis based on SMILES: C1CCC(=C2CCCC2N)C1 vs C1CCC(C2CCCC2N)C1 |
Why This Matters
Conformational rigidity directly impacts target binding entropy and selectivity in medicinal chemistry; a preorganized scaffold can improve binding affinity and reduce off-target effects compared to a flexible analog.
- [1] ChEBI. 1,1'-bi(cyclopentylidene) (CHEBI:36822). European Bioinformatics Institute. View Source
